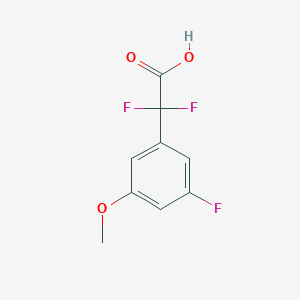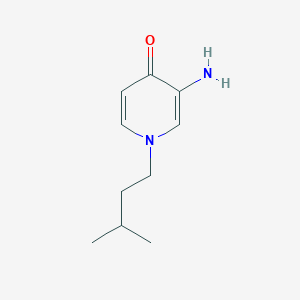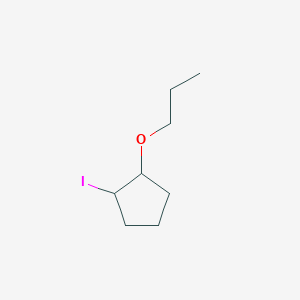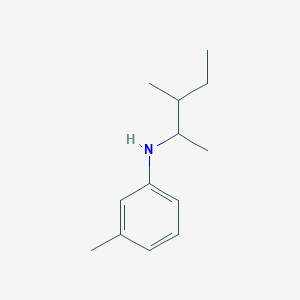
3-methyl-N-(3-methylpentan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(3-methylpentan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylpentan-2-yl)aniline can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a straightforward route to access this hindered amine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the hydroamination method mentioned above can be scaled up for industrial applications, providing a reliable route for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-(3-methylpentan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-methyl-N-(3-methylpentan-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for organic synthesis and preparation of drug candidates.
Medicine: Utilized in medicinal chemistry for developing new pharmaceuticals.
Industry: Employed in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(3-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-N-(2-methylpentan-2-yl)aniline: Another hindered amine with similar applications in organic synthesis and medicinal chemistry.
3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline: A related compound used for similar purposes.
Uniqueness
3-methyl-N-(3-methylpentan-2-yl)aniline is unique due to its specific structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for developing new drug candidates and other chemical products.
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
3-methyl-N-(3-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-5-11(3)12(4)14-13-8-6-7-10(2)9-13/h6-9,11-12,14H,5H2,1-4H3 |
Clave InChI |
BDXKUGMJNFVJER-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)NC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
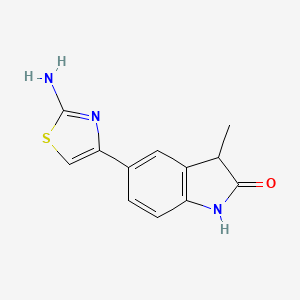
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)

amine](/img/structure/B15273331.png)
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
